molecular formula C9H15Cl2FN4 B1458125 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride CAS No. 1774905-40-6

5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1458125
CAS No.: 1774905-40-6
M. Wt: 269.14 g/mol
InChI Key: CTMQUVWUSKEPRC-UHFFFAOYSA-N
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Description

5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure, featuring a piperidine ring linked to an aminopyrimidine, is frequently employed in the design and synthesis of novel therapeutic agents. Piperidine derivatives are recognized as crucial synthetic fragments in the pharmaceutical industry and are present in over twenty classes of pharmaceuticals . This specific compound serves as a key intermediate for investigating potential treatments for various conditions. Research indicates that analogous molecular frameworks are actively being explored in multiple therapeutic areas. These include the development of GPR119 agonists for the potential management of Type 2 diabetes , CDC42 inhibitors for oncology research , and ATP-competitive inhibitors of protein kinase B (PKB/Akt) for cancer therapy . The piperidine-pyrimidine core allows for extensive structural modification, enabling researchers to optimize properties like target affinity, selectivity, and metabolic stability. The presence of the fluorine atom can be a critical structural feature, potentially influencing the molecule's electronic properties, binding interactions, and overall pharmacokinetic profile . This compound provides a versatile foundation for advancing scientific inquiry into these and other biological targets.

Properties

IUPAC Name

5-fluoro-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4.2ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;;/h5-6,8,11H,1-4H2,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMQUVWUSKEPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=C(C=N2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically follows a nucleophilic aromatic substitution (SNAr) pathway on a halogenated pyrimidine precursor, often 2,4-dichloropyrimidine or 2-chloro-5-fluoropyrimidine derivatives. The key steps include:

  • Halogenated Pyrimidine Intermediate Preparation: Starting from pyrimidine derivatives, selective halogenation introduces chlorine and fluorine atoms at specific positions (e.g., 2-chloro-5-fluoropyrimidine).
  • Nucleophilic Substitution with Piperidin-4-amine: The 2-chloropyrimidine moiety undergoes substitution by piperidin-4-amine under controlled conditions to yield the N-(piperidin-4-yl)pyrimidin-2-amine scaffold.
  • Salt Formation: The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl in ethanol, enhancing stability and solubility.

Detailed Preparation Methodologies

Preparation of Halogenated Pyrimidine Intermediate

  • Starting Material: 2,4-Dichloropyrimidine or 2-chloro-5-fluoropyrimidine is commonly used as the electrophilic precursor.
  • Halogenation: Fluorination at the 5-position can be achieved via selective fluorinating agents or by starting from commercially available fluorinated pyrimidines.
  • Purification: The halogenated intermediates are purified by recrystallization or chromatography to ensure high purity for subsequent substitution.

Nucleophilic Aromatic Substitution with Piperidin-4-amine

  • Reaction Conditions: The substitution is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dioxane under inert atmosphere (nitrogen or argon).
  • Base Catalysis: Bases like cesium carbonate or potassium carbonate facilitate the displacement of chlorine by the nucleophilic piperidin-4-amine.
  • Temperature: Elevated temperatures ranging from 80°C to 150°C, sometimes assisted by microwave irradiation, accelerate the reaction.
  • Reaction Time: Typically 1–3 hours depending on the scale and heating method.
  • Workup: The reaction mixture is cooled, diluted with water, and extracted with organic solvents (e.g., dichloromethane). The organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

Formation of Dihydrochloride Salt

  • Salt Formation: The free base is treated with gaseous HCl or aqueous HCl in ethanol to precipitate the dihydrochloride salt.
  • Isolation: The salt is filtered, washed with cold ether or ethanol, and dried under vacuum.
  • Characterization: The dihydrochloride salt is characterized by melting point, NMR, MS, and elemental analysis.

Representative Synthetic Scheme

Step Reagents & Conditions Product Yield (%) Notes
1 2,4-Dichloropyrimidine + Selective fluorination agent 2-Chloro-5-fluoropyrimidine 75–85 Purified by recrystallization
2 2-Chloro-5-fluoropyrimidine + Piperidin-4-amine, Cs2CO3, DMF, 120°C, 2 h 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine (free base) 70–80 Microwave irradiation can improve yield
3 Free base + HCl gas in EtOH This compound >90 Salt formation improves stability

Research Findings and Optimization

  • Microwave-Assisted Synthesis: Microwave irradiation under nitrogen atmosphere at 130–150°C for 1 hour significantly reduces reaction time and improves yield and purity of the substitution step compared to conventional heating.
  • Base Selection: Cesium carbonate is preferred due to its strong basicity and solubility in organic solvents, facilitating efficient nucleophilic substitution.
  • Solvent Effects: Polar aprotic solvents such as DMF or dioxane are optimal for SNAr reactions on pyrimidines, enhancing nucleophilicity and solubility of reactants.
  • Salt Stability: Conversion to dihydrochloride salt enhances the compound’s shelf-life and aqueous solubility, which is critical for pharmaceutical applications.

Experimental Notes

  • Strict exclusion of moisture and oxygen is recommended during substitution reactions to prevent hydrolysis and side reactions.
  • Purification by silica gel chromatography using dichloromethane/methanol mixtures (ratios from 100:1 to 50:1) is effective in isolating pure products.
  • Mass spectrometry confirms molecular weight and purity, with expected m/z values matching calculated masses for protonated molecular ions.

Summary Table of Key Parameters

Parameter Typical Value/Condition Impact on Synthesis
Starting halogenated pyrimidine 2,4-Dichloropyrimidine or 2-chloro-5-fluoropyrimidine Essential electrophilic precursor
Nucleophile Piperidin-4-amine Provides piperidinyl substitution
Base Cesium carbonate (Cs2CO3) Facilitates chlorine displacement
Solvent DMF or dioxane Enhances nucleophilicity and solubility
Temperature 120–150°C (microwave or oil bath) Accelerates reaction rate
Reaction time 1–3 hours Sufficient for completion
Salt formation HCl gas in ethanol Stabilizes compound as dihydrochloride
Purification Silica gel chromatography (DCM/MeOH) Yields pure compound
Yield 70–85% (intermediate), >90% (salt formation) Efficient synthesis

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include silver fluoride for fluorination, sodium nitrite for diazotization, and various organic solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination reactions typically yield fluorinated pyrimidine derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .

Mechanism of Action

The mechanism of action of 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to the inhibition of key enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Functional Group Analysis

Halogen Substitution :

  • The 5-fluoro group in the reference compound enhances electronegativity and binding affinity compared to 5-chloro analogues (e.g., 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride) . Chlorine’s larger size may sterically hinder interactions in biological targets.
  • Dual halogenation (e.g., 2-Cl and 5-F in 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine) increases polarity but may reduce metabolic stability .

Amine Ring Variations :

  • Piperidine (6-membered ring) : Provides conformational flexibility and improved solubility in dihydrochloride form .
  • Pyrrolidine (5-membered ring) : Reduces steric bulk (e.g., (S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride) but may limit binding pocket compatibility .

Aromatic Core Modifications :

  • Pyrimidine vs. Pyridine : Pyrimidine’s dual nitrogen atoms enable hydrogen bonding with biological targets, whereas pyridine’s single nitrogen may alter electron distribution .

Biological Activity

5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a fluorinated pyrimidine derivative with significant potential in medicinal chemistry. Its molecular formula is C9_9H15_{15}Cl2_2FN4_4, and it exhibits various biological activities, particularly in the fields of oncology and virology. The compound's structure allows it to interact with specific molecular targets, making it a candidate for further research and development.

The biological activity of this compound is primarily attributed to its ability to bind to key proteins and enzymes involved in disease processes. The presence of the fluorine atom enhances its binding affinity, which can lead to the inhibition of target enzymes or receptors. This mechanism is crucial for its potential applications in treating various diseases, including cancer and viral infections .

Anticancer Properties

Recent studies have demonstrated the compound's efficacy against cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells, with IC50_{50} values significantly lower than those of established chemotherapeutics like 5-Fluorouracil (5-FU). Specifically, one study reported IC50_{50} values of 0.87–12.91 μM for MCF-7 and 1.75–9.46 μM for MDA-MB-231 cells, indicating a strong potential as an anticancer agent .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral activity. Preliminary findings suggest that it may inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles. This dual activity makes it a versatile candidate for drug development in both oncology and infectious diseases.

Case Studies

  • Anticancer Efficacy : In vitro studies have shown that this compound induces apoptosis in cancer cells by activating caspase pathways. The compound was noted to increase caspase 9 levels significantly when compared to controls, suggesting a mechanism that promotes programmed cell death .
  • Toxicity Profile : Toxicity assessments in animal models indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile that warrants further investigation for clinical applications .
  • Pharmacokinetics : The pharmacokinetic profile shows a clearance rate of 82.7 ± 1.97 mL/h/kg and an oral bioavailability of 31.8% after administration, highlighting its potential for effective oral delivery as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50_{50} (μM)Observations
AnticancerMCF-70.87–12.91Induces apoptosis via caspase activation
AnticancerMDA-MB-2311.75–9.46Strong growth inhibition compared to 5-FU
AntiviralViral Replication AssaysTBDPotential inhibition of viral enzymes
ToxicityKunming Mice>2000No acute toxicity observed

Q & A

Q. What synthetic methodologies are recommended for synthesizing 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride?

The synthesis of this compound can be approached through multi-step organic reactions. A plausible route involves:

  • Step 1 : Coupling a fluorinated pyrimidine core (e.g., 5-fluoropyrimidin-2-amine) with a piperidin-4-ylamine derivative via nucleophilic substitution or Buchwald-Hartwig amination.
  • Step 2 : Salt formation using hydrochloric acid to generate the dihydrochloride form, improving solubility for biological assays.
    Key reagents include Na(OAc)₃BH for reductive amination (common in piperidine functionalization) and trifluoroacetic acid for deprotection steps . Purification methods like column chromatography (silica gel, methanol/DCM gradients) and recrystallization are critical to isolate the dihydrochloride salt.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. A purity threshold of ≥95% is typical for biological studies .
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify the pyrimidine ring, fluorine substituent, and piperidine moiety. Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]+^+) .
  • Salt Verification : Elemental analysis (C, H, N, Cl) quantifies the dihydrochloride stoichiometry.

Q. What strategies optimize solubility and stability for in vitro assays?

  • Solubility : Test solvents like DMSO (stock solutions) or PBS (pH 7.4) with sonication. The dihydrochloride form enhances aqueous solubility compared to the free base .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Lyophilization improves long-term storage .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

Structural discrepancies (e.g., polymorphism, solvate forms) may explain varying bioactivity. For example:

  • X-ray Crystallography : Determine the compound’s conformation, hydrogen bonding (e.g., N–H⋯Cl interactions in the dihydrochloride form), and dihedral angles between the pyrimidine and piperidine moieties. These parameters influence receptor binding .
  • Polymorph Screening : Use solvent evaporation or slurry methods to identify stable crystalline forms. Compare their dissolution rates and bioactivity in cell-based assays .

Q. What experimental design considerations are critical for assessing kinase inhibition or receptor binding?

  • Assay Conditions :
    • Use recombinant kinases (e.g., EGFR, PI3K) with ATP-concentration-matched controls.
    • Include orthogonal assays (e.g., SPR for binding kinetics and cell viability for functional inhibition) to validate target engagement .
  • Data Contradictions : If IC50_{50} values conflict between studies, evaluate variables like assay pH, temperature, or impurities (e.g., residual solvents from synthesis) .

Q. How can computational methods predict off-target interactions or metabolic pathways?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with cytochrome P450 enzymes or transporters (e.g., P-gp). Focus on the fluorine atom’s electronegativity and the piperidine’s basicity .
  • Quantum Chemical Calculations : Calculate reaction pathways for metabolic oxidation (e.g., N-dealkylation of the piperidine ring) using density functional theory (DFT) .
  • Machine Learning : Train models on PubChem datasets to predict solubility-toxicity trade-offs .

Methodological Notes

  • Synthesis Optimization : Replace trial-and-error approaches with ICReDD’s computational-experimental feedback loop to identify optimal reaction conditions (e.g., solvent, catalyst) .
  • Data Reproducibility : Adopt standardized protocols (e.g., NIH guidelines for dose-response assays) and share raw data in repositories like IUCr for crystallographic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 2
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5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

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